![molecular formula C11H11ClN2OS B3080179 {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1082388-01-9](/img/structure/B3080179.png)
{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
Overview
Description
1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorophenyl group, a sulfanyl group, and a hydroxymethyl group attached to the imidazole ring, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route is the cyclization of aminoguanidines with α-haloketones. The reaction conditions usually require a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : The imidazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form a more reduced imidazole derivative.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH₃) to replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, aqueous conditions.
Reduction: : LiAlH₄, ether solvent.
Substitution: : NaOCH₃, methanol solvent.
Major Products Formed
Oxidation: : 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}carboxylic acid.
Reduction: : 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methane.
Substitution: : 1-[(2-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its potential therapeutic effects in treating diseases, including cancer and inflammatory conditions.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: is similar to other imidazole derivatives, such as imidazole , benzimidazole , and thiazole . its unique combination of functional groups, including the chlorophenyl and sulfanyl groups, sets it apart and contributes to its distinct chemical and biological properties.
List of Similar Compounds
Imidazole
Benzimidazole
Thiazole
Oxazole
Pyrazole
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-4-2-1-3-8(10)6-14-9(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGTHVDXWGLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CNC2=S)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


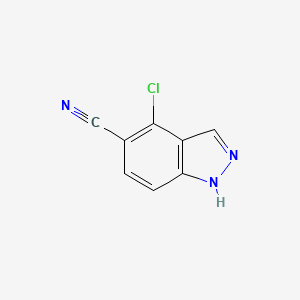
![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)
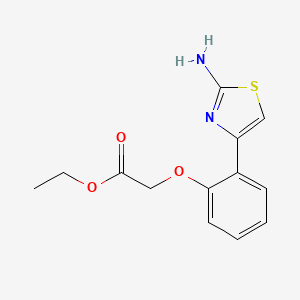
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

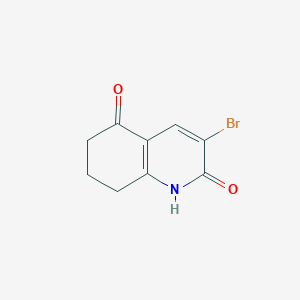
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)
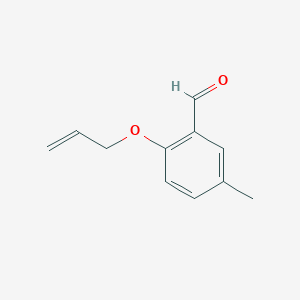

![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)
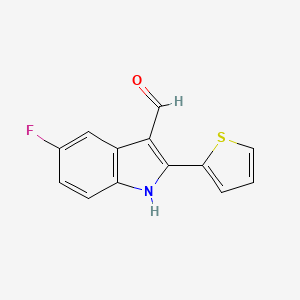
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
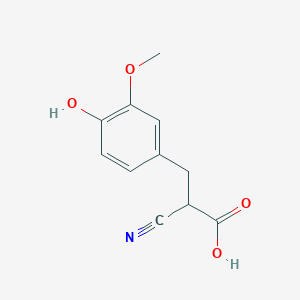
![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
